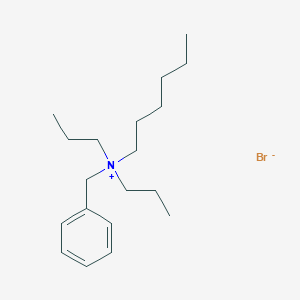
N-Benzyl-N,N-dipropylhexan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dipropylhexan-1-aminium bromide is a quaternary ammonium compound characterized by a benzyl group, two propyl groups, and a hexyl chain attached to a nitrogen atom, with bromide as the counterion. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dipropylhexan-1-aminium bromide typically involves the quaternization of N,N-dipropylhexan-1-amine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N-dipropylhexan-1-amine in the chosen solvent.
- Add benzyl bromide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dipropylhexan-1-aminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of N-Benzyl-N,N-dipropylhexan-1-aminium chloride or acetate.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of N-Benzyl-N,N-dipropylhexan-1-amine.
Scientific Research Applications
N-Benzyl-N,N-dipropylhexan-1-aminium bromide has several applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dipropylhexan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its application as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethyldodecan-1-aminium bromide
- N-Benzyl-N,N-dimethylhexan-1-aminium chloride
- N-Benzyl-N,N-dipropylbutan-1-aminium bromide
Uniqueness
N-Benzyl-N,N-dipropylhexan-1-aminium bromide is unique due to its specific combination of alkyl chains and benzyl group, which confer distinct surfactant properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
90105-62-7 |
|---|---|
Molecular Formula |
C19H34BrN |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
benzyl-hexyl-dipropylazanium;bromide |
InChI |
InChI=1S/C19H34N.BrH/c1-4-7-8-12-17-20(15-5-2,16-6-3)18-19-13-10-9-11-14-19;/h9-11,13-14H,4-8,12,15-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YDUMOEFLTYRZGF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















